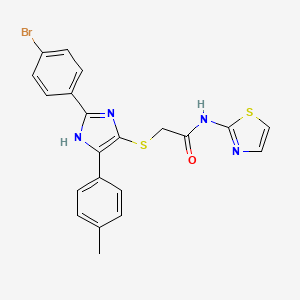

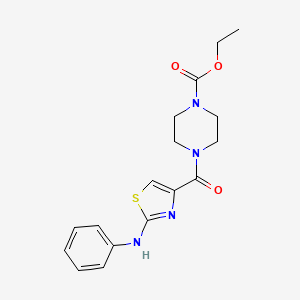

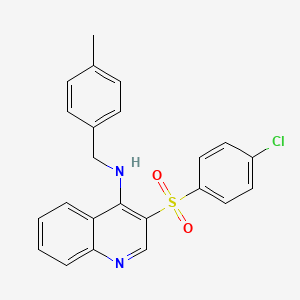

2-ethyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis

The oxadiazoles, 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole, are regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids, were studied .Aplicaciones Científicas De Investigación

Medicinal Chemistry

Oxadiazoles, including our compound of interest, have been investigated for their potential as pharmaceutical agents. Researchers have explored their use in several therapeutic areas:

a. Anticancer Properties: Some oxadiazole derivatives exhibit promising anticancer activity. These compounds may interfere with cancer cell growth, induce apoptosis, or inhibit specific signaling pathways. Further studies are needed to optimize their efficacy and safety .

b. Vasodilators: Certain oxadiazoles act as vasodilators, relaxing blood vessels and improving blood flow. These compounds could be valuable in managing cardiovascular diseases .

c. Anticonvulsants: Oxadiazoles have been evaluated for their anticonvulsant properties. These compounds may help control seizures and manage epilepsy .

d. Antidiabetic Agents: Researchers have explored oxadiazoles as potential antidiabetic drugs. These compounds may modulate glucose metabolism or enhance insulin sensitivity .

Material Science

Oxadiazoles find applications in material science due to their unique properties:

a. High-Energy Molecules: The 1,2,5-oxadiazole regioisomer (also known as furazan) serves as a core for high-energy materials. By modifying substituents, researchers can tailor their sensitivity to heat and impact. These compounds are used in propellants, explosives, and other energetic materials .

b. Ionic Salts: Oxadiazoles can form ionic salts with various counterions. These salts have applications in batteries, supercapacitors, and other electrochemical devices .

Miscellaneous Applications

Beyond the fields mentioned above, oxadiazoles have been explored for other purposes:

a. Photoluminescent Materials: Some oxadiazole derivatives exhibit interesting photoluminescent properties. These compounds could find use in optoelectronic devices and sensors .

b. Organic Semiconductors: Oxadiazoles have been studied as organic semiconductors. Their electronic properties make them suitable for applications in organic electronics and thin-film transistors .

Mecanismo De Acción

While the specific mechanism of action for “2-ethyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide” is not available, oxadiazoles have been found to possess a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin K inhibitor .

Direcciones Futuras

Propiedades

IUPAC Name |

2-ethyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-3-10(4-2)14(18)15-13-12(16-19-17-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,15,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQDKMMTIHJQLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NON=C1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2382205.png)

![3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2382208.png)

![1-Bromo-4-[difluoro(methoxy)methyl]benzene](/img/structure/B2382215.png)

![N-[4-Chloro-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2382221.png)